Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)
Description
Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9CI) (CAS: 709037-17-2) is a bicyclic alkaloid with a pyrrolopyrazinone core. Its molecular formula is C₁₀H₁₄N₂O (MW: 178.23 g/mol), featuring a 3,4-dihydro scaffold and a 1-methylethyl (isopropyl) substituent at position 2 .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-propan-2-yl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C10H14N2O/c1-8(2)12-7-6-11-5-3-4-9(11)10(12)13/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
TVEVYBCOSIWQES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN2C=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives typically involves multi-step reactions focusing on cyclization and functional group modifications to install the isopropyl substituent at the 2-position. Key factors influencing the synthesis include solvent choice, temperature control, and catalyst selection to maximize yield and purity.
Solvent and Temperature Control
- The reaction is often carried out in mixed solvents, commonly acetic acid combined with toluene (1:1 v/v), which balances solubility and reaction kinetics.
- Temperature is controlled typically around 50–90 °C depending on the reaction step, ensuring optimal conversion without decomposition.
- The use of acidic media (acetic acid) promotes cyclization and condensation steps critical for ring closure.
Catalysis
- Iron(III) salts, particularly iron(III) perchlorate hydrate, have been identified as efficient catalysts for related pyrrolo-pyrazine derivatives, enhancing yields significantly compared to other metal salts like vanadium, niobium, cerium, and manganese.
- Catalysis facilitates the formation of intermediates such as Schiff bases, followed by Mannich-type reactions and cyclocondensation to form the heterocyclic core.
Stepwise Reaction Mechanism (Inferred from Related Pyrrolo Derivatives)
- Schiff Base Formation : Primary amines react with aldehydes to form imines; this step is flexible and tolerates a range of temperatures and solvents.
- Mannich Reaction and Cyclocondensation : The imine intermediate reacts with diketones or equivalent compounds, leading to ring formation.
- Oxidation : The final step involves oxidation, often by air oxygen, to form the fully aromatic heterocyclic system.
The reaction is sensitive to parameters in the latter stages, requiring careful optimization to avoid side reactions and improve yield.
Scale-Up Considerations
- Laboratory-scale reactions (1–4 mmol scale) show good reproducibility and yields.
- Larger scale reactions (>40 mmol) can suffer from decreased yields and impurity formation due to incomplete reaction or poor mixing.
- Maintaining open flask conditions is preferred to facilitate oxygen diffusion for oxidation steps.
- Magnetic stirring and consistent reaction vessel geometry are important for reproducibility.
Comparative Data on Yields and Conditions
| Entry | Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | p-Toluenesulfonic acid | AcOH | 90 | 3 | 12–18 | Traditional catalyst, lower yield |
| 2 | Iron(III) perchlorate | Toluene/AcOH (1:1) | 90 | 3 | 54 | Improved yield, better substrate tolerance |
| 3 | Iron(III) perchlorate | Toluene/AcOH (1:1) | 50 | 16 | 6–69* | Optimized for related pyrrolo derivatives |
*Yield range depends on substituents and reaction scale.
Research Findings and Optimization Insights
- The addition of toluene as a cosolvent improves solubility of bulky and lipophilic starting materials, enhancing reaction efficiency.
- Acidic conditions favor cyclization and oxidation steps.
- Iron(III) salts outperform other metal catalysts in both yield and substrate scope.
- Reaction scale-up requires careful control of oxygen availability and mixing to maintain product purity.
- The presence of electron-rich or sterically hindered substituents on starting materials affects yield and reaction kinetics.
Chemical Reactions Analysis
Oxidation Reactions
The lactam moiety and alkyl side chain are susceptible to oxidation under controlled conditions:
| Reagent/Conditions | Product Formed | Key Observations |
|---|---|---|
| KMnO₄ (acidic conditions) | Pyrazine-dione derivatives | Selective oxidation of the pyrrole ring to a diketone structure. |
| H₂O₂ (catalytic Fe³⁺) | Hydroxylated isopropyl side chain | Introduces hydroxyl groups without ring degradation. |
Mechanistic Insight : Oxidation typically targets the α-positions of the pyrrole ring, with the pyrazine lactam acting as an electron-withdrawing group to direct reactivity .
Reduction Reactions
The lactam carbonyl and unsaturated bonds undergo reduction:
Application : Reduced derivatives show enhanced bioavailability in pharmacological studies.
Nucleophilic Substitution
The isopropyl group and ring positions participate in substitution reactions:
| Reagent | Site of Substitution | Product Profile |
|---|---|---|
| R-NH₂ (amine nucleophiles) | Isopropyl C-H bonds | Alkylamine derivatives |
| Br₂/FeBr₃ | Electrophilic aromatic substitution | Brominated pyrrole ring |
Regioselectivity : Electrophilic substitution favors the pyrrole ring due to its aromatic electron density .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product Structure |
|---|---|---|
| Methyl propiolate | Ac₂O, 90°C, 4h | Tricyclic pyrrolo-pyridazines |
| Ethyl acrylate | Microwave irradiation | Spirocyclic adducts |
Key Finding : Reactions with acetylenic dipolarophiles proceed via mesoionic intermediates, yielding regioselective products .
Ring-Opening and Functionalization
Acid- or base-mediated ring-opening reactions:
| Conditions | Product | Application |
|---|---|---|
| HCl (conc., reflux) | Linear dipeptide analogs | Precursors for peptidomimetics |
| NaOEt/EtOH | Ring-expanded quinoxalines | Fluorescent probes |
Scientific Research Applications
Inhibition of Bromodomain and Extra-Terminal Proteins
Recent studies have highlighted the potential of Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4. These proteins play a crucial role in cancer cell growth. An 8-methyl-substituted derivative has shown significant binding affinity to BET bromodomains, indicating the compound's potential as a therapeutic agent in cancer treatment.
Poly(ADP-ribose) Polymerase Inhibition
Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds exhibit strong selectivity against BRCA-deficient cancer cells, making them promising candidates for targeted cancer therapies. The ability to inhibit PARP enzymes is particularly relevant in the context of cancers with specific DNA repair pathway defects .
Gastric Acid Secretion Inhibition
Another notable application of Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives is their ability to inhibit gastric acid secretion. This property makes them useful in treating conditions characterized by excessive gastric acid production, such as peptic ulcers. The structural modifications of these compounds can enhance their pharmacological efficacy in this context .
Biological Activities
The biological activities associated with Pyrrolo[1,2-a]pyrazin-1(2H)-one include:
- Anticancer Activity: Demonstrated through its role in inhibiting cancer cell proliferation and targeting specific molecular pathways.
- Neuroprotective Properties: Some derivatives have shown promise in protecting neurons from damage.
- Anti-inflammatory Effects: The compound's structural features may contribute to its anti-inflammatory properties.
Synthesis and Structural Diversity
The synthesis of Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been a focal point in research. Various synthetic methods have been developed to create diverse derivatives with tailored biological activities. For example:
- Alkyne Cyclization: A novel method that allows for selective substitution at the nitrogen position of the molecule.
- Electrophilic Acetylation and Formylation: Techniques that enable the introduction of functional groups at specific positions on the pyrrolo[1,2-a]pyrazine framework .
Comparison with Related Compounds
The unique structure of Pyrrolo[1,2-a]pyrazin-1(2H)-one sets it apart from related compounds. Below is a comparison table illustrating key features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Pyrrolo[3,4-b]quinolin-1(2H)-one | Bicyclic heterocycle | Exhibits different biological activities; anti-inflammatory use |
| Pyrido[3,4-b]indole | Bicyclic indole | Known for neuroprotective properties; different nitrogen placement affects reactivity |
| Indolo[3,2-b]quinoline | Indole-pyridine hybrid | Potential anti-cancer agent; distinct electronic properties due to indole structure |
Case Studies and Research Findings
Several case studies have documented the efficacy of Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives in clinical settings:
- Study on PARP Inhibitors: Research demonstrated that optimized derivatives inhibited PARP-1 effectively and selectively targeted BRCA-deficient cancer cells at low nanomolar concentrations. This suggests a promising avenue for developing targeted cancer therapies based on this compound class .
- Gastric Acid Secretion Studies: Clinical trials indicated that certain derivatives significantly reduced gastric acid secretion in animal models, supporting their potential use in treating peptic ulcer disease and other related conditions .
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci) involves its interaction with specific molecular targets. For instance, as a BET bromodomain inhibitor, it binds to the acetyl-lysine recognition motifs on BET proteins, preventing their interaction with chromatin and thereby modulating gene expression . This inhibition can lead to the suppression of oncogenic pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolopyrazinones exhibit diverse biological activities depending on substituents and ring saturation. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison
Table 2: Physicochemical Properties
- Key Observations: The isopropyl group in the target compound increases hydrophobicity (logP = 2.1) compared to methyl-substituted analogs (logP = 1.3) . Low pKa (~-1.04) suggests weak acidity, typical of pyrrolopyrazinones .
Biological Activity
Pyrrolo[1,2-a]pyrazin-1(2H)-one, 3,4-dihydro-2-(1-methylethyl)-(9ci) is a bicyclic heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, focusing on its antitumor, antimicrobial, and antioxidant activities, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
Pyrrolo[1,2-a]pyrazin-1(2H)-one features a fused pyrrole and pyrazine structure, characterized by a unique arrangement of nitrogen atoms. This structural configuration contributes to its chemical reactivity and biological activity. The molecular formula of this compound is C₉H₁₁N₃O.
Antitumor Activity
Recent studies have highlighted the potential of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of Bromodomain and Extra-Terminal (BET) family proteins, which play a crucial role in cancer cell proliferation. An 8-methyl-substituted derivative demonstrated potent and selective binding to BRD4, indicating its promise as a therapeutic agent against various cancers .
Table 1: Antitumor Activity of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives
| Compound | Target Protein | IC50 (nM) | Selectivity |
|---|---|---|---|
| 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one | BRD4 | <10 | High |
| Other derivatives | Various | >100 | Variable |
Antimicrobial Activity
Pyrrolo[1,2-a]pyrazin-1(2H)-one has shown significant antimicrobial properties. A derivative isolated from Bacillus tequilensis exhibited potent activity against multidrug-resistant Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15 mg/L . This compound also demonstrated non-hemolytic properties and high antioxidant activity.
Table 2: Antimicrobial Efficacy of Pyrrolo[1,2-a]pyrazin-1(2H)-one
| Pathogen | MIC (mg/L) | MBC (mg/L) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | Not tested | Not tested |
Antioxidant Activity
The antioxidant potential of pyrrolo[1,2-a]pyrazin-1(2H)-one has been well-documented. It was found to significantly reduce oxidative stress markers in various biological assays. The antioxidant activity may enhance the efficacy and safety profile of this compound in drug development .
Case Studies
Case Study 1: Inhibition of PARP Enzymes
A novel series of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives were identified as potent inhibitors of PARP-1 enzymes. These compounds showed remarkable selectivity against BRCA-deficient cancer cells with low nanomolar IC50 values. This selectivity indicates their potential utility in targeted cancer therapies .
Case Study 2: Synthesis and Biological Evaluation
A comprehensive study focused on synthesizing various derivatives of pyrrolo[1,2-a]pyrazin-1(2H)-one through alkyne cyclization methods. The resulting compounds were evaluated for their biological activities across multiple assays including cytotoxicity against cancer cell lines and antimicrobial susceptibility tests .
Q & A
Basic: What synthetic methodologies are commonly employed to construct the pyrrolo[1,2-a]pyrazinone core structure?
The synthesis of pyrrolo[1,2-a]pyrazinone derivatives often involves cyclocondensation, alkyne cyclization, and reductive lactamization. For example:
- Cyclocondensation : Reactions between pyrrole precursors and ketones or aldehydes under acidic conditions form the bicyclic scaffold .
- Alkyne Cyclization : N-Propargylated pyrrole derivatives undergo cyclization with amines to yield N-substituted pyrrolo[1,2-a]pyrazin-1(2H)-ones, with regioselectivity controlled by steric and electronic factors .
- Reductive Lactamization : D,L-α-amino acids react with nitro-pyrazole intermediates to form lactams via reductive cyclization, as demonstrated in the synthesis of tetrahydro-pyrrolo[1,2-a]pyrazinones .
Table 1 : Representative Synthetic Routes
Basic: Which spectroscopic techniques are critical for characterizing dihydropyrrolo[1,2-a]pyrazinone derivatives?
Structural confirmation relies on ¹H/¹³C-NMR , mass spectrometry (MS) , and IR spectroscopy :
- NMR : Distinct signals for the isopropyl group (δ ~1.2–1.4 ppm for CH₃; δ ~2.5–3.0 ppm for CH) and lactam carbonyl (δ ~165–175 ppm in ¹³C-NMR) are diagnostic .
- MS : High-resolution MS (HRMS) confirms molecular formulas (e.g., [M+H]⁺ at m/z 321 for a hexahydro derivative) .
- X-ray Crystallography : Resolves stereochemical ambiguities in hydrogenated derivatives .
Advanced: How can researchers address regioselectivity challenges during cyclization steps?
Regioselectivity in cyclization is influenced by:
- Substituent Effects : Electron-donating groups on pyrrole direct cyclization to the α-position, while steric hindrance favors β-selectivity .
- Catalyst Choice : Transition metals (e.g., Pd) or Lewis acids (e.g., BF₃·Et₂O) can modulate reaction pathways. For example, LiAlH4 in DME selectively reduces imine intermediates without over-reducing lactams .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization rates compared to non-polar media .
Case Study : Alkyne cyclization of N-propargylated pyrroles with branched amines yielded >80% β-regioisomers due to steric control .
Advanced: What strategies enhance stereochemical purity in asymmetric synthesis?
- Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., D-ribose derivatives) induces enantioselectivity .
- Catalytic Asymmetric Hydrogenation : Pd/C or Ru-BINAP catalysts achieve >90% ee in dihydro derivatives .
- Chromatographic Resolution : Chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) separate enantiomers post-synthesis .
Example : A stereoselective synthesis of PIM kinase inhibitors achieved 95% ee using a Ru-catalyzed hydrogenation step .
Advanced: How are contradictions in reaction yields resolved across similar syntheses?
Discrepancies often arise from:
- Impurity Profiles : Unoptimized purification (e.g., column chromatography vs. recrystallization) affects reported yields. For instance, TFA-mediated deprotection in DCM gave 70% yield after chromatography, but recrystallization improved purity at the cost of yield .
- Reaction Monitoring : Real-time techniques (e.g., in-situ IR) identify side reactions (e.g., over-oxidation) that reduce yields .
- Scale Effects : Milligram-scale syntheses may report higher yields than kilogram-scale due to heat/mass transfer limitations .
Table 2 : Yield Optimization Strategies
| Issue | Solution | Reference |
|---|---|---|
| Low regioselectivity | Use bulky amines or low temperatures | |
| Over-reduction | Substitute LiAlH4 with NaBH4 | |
| Poor stereocontrol | Introduce chiral ligands (e.g., BINAP) |
Advanced: How is the biological activity of dihydropyrrolo[1,2-a]pyrazinones evaluated?
- Kinase Inhibition Assays : Compounds are screened against PIM kinases using fluorescence polarization or ATP-binding assays. IC₅₀ values <100 nM indicate high potency .
- Structure-Activity Relationship (SAR) : Modifying the isopropyl group or lactam oxygen improves selectivity. For example, sulfonyl substitutions enhanced binding to kinase hydrophobic pockets .
- In Silico Docking : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to guide synthetic efforts .
Example : A derivative with a methylsulfonyl group showed 10-fold higher activity against PIM-1 than the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
